molecular formula C29H19BrN2O3 B10880554 2-(4-Bromophenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate

2-(4-Bromophenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate

Cat. No.: B10880554
M. Wt: 523.4 g/mol
InChI Key: OKHHIMZBXQHTMY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate typically involves the condensation of an aryl 1,2-diamine with a 1,2-diketone in the presence of catalysts or reagents. Common catalysts include molecular iodine, cerium ammonium nitrate, and sulfamic acid. The reaction is often carried out in refluxing ethanol or acetic acid, or under microwave irradiation in methanol and acetic acid . Industrial production methods may involve scalable reactions using recyclable catalysts such as titanium silicate (TS-1) in methanol at room temperature .

Chemical Reactions Analysis

2-(4-Bromophenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like manganese dioxide (MnO2) or o-iodoxybenzoic acid (IBX).

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form different heterocyclic structures

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, quinoxaline derivatives are known to inhibit DNA-topoisomerase-II activity, which is crucial for DNA replication and cell division. This inhibition can lead to the suppression of cancer cell growth . The compound may also interact with other enzymes and receptors, contributing to its diverse biological activities.

Comparison with Similar Compounds

2-(4-Bromophenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate can be compared with other quinoxaline derivatives such as:

The unique combination of the 4-bromophenyl, 2-oxoethyl, and diphenylquinoxaline groups in this compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C29H19BrN2O3

Molecular Weight

523.4 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2,3-diphenylquinoxaline-6-carboxylate

InChI

InChI=1S/C29H19BrN2O3/c30-23-14-11-19(12-15-23)26(33)18-35-29(34)22-13-16-24-25(17-22)32-28(21-9-5-2-6-10-21)27(31-24)20-7-3-1-4-8-20/h1-17H,18H2

InChI Key

OKHHIMZBXQHTMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)Br)N=C2C5=CC=CC=C5

Origin of Product

United States

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